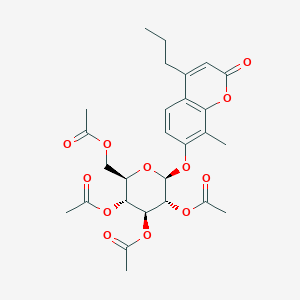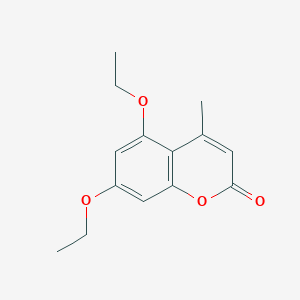![molecular formula C20H22N2O6S B11159755 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B11159755.png)
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps. One common approach starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring may yield a quinone derivative, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound is known to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and potentially alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone stands out due to its unique combination of a benzodioxin ring and a sulfonylpiperazine moiety. This structural uniqueness contributes to its distinct biochemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N2O6S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C20H22N2O6S/c1-26-15-6-8-16(9-7-15)29(24,25)22-12-10-21(11-13-22)20(23)19-14-27-17-4-2-3-5-18(17)28-19/h2-9,19H,10-14H2,1H3 |
InChI Key |
HEAXMWABSKJMTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11159672.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one](/img/structure/B11159676.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11159677.png)
![8-chloro-7-[(2-methylnaphthalen-1-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159693.png)
![3-benzyl-5-[2-(4-bromophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11159697.png)
![6-{[benzyl(methyl)amino]methyl}-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11159705.png)
![8-[(dimethylamino)methyl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159718.png)

![(3beta)-cholest-5-en-3-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11159732.png)
![N-(2,5-Dichlorophenyl)-2-({4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide](/img/structure/B11159739.png)
![ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11159750.png)
![1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B11159761.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11159771.png)

